2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group, a pyridine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Formation of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the chlorine atom can be substituted with a different halogen or an alkyl group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated or alkylated derivatives.
Scientific Research Applications
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of agrochemicals, such as herbicides or insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyridine ring can facilitate interactions with aromatic amino acids in the target protein. The carboxamide group can form hydrogen bonds with the target, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(trifluoromethyl)pyridine: A simpler compound with similar structural features but lacking the prop-2-ynyl and carboxamide groups.
3-(trifluoromethyl)phenylacetylene: Contains the trifluoromethyl and prop-2-ynyl groups but lacks the pyridine and carboxamide groups.
N-(3-(trifluoromethyl)phenyl)pyridine-3-carboxamide: Similar structure but lacks the prop-2-ynyl group.
Uniqueness
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridine ring and carboxamide group facilitate interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-14-13(7-3-8-21-14)15(23)22-9-2-5-11-4-1-6-12(10-11)16(18,19)20/h1,3-4,6-8,10H,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFOUZMNASCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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